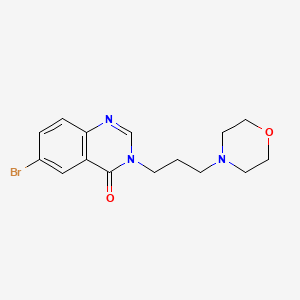

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom and a morpholine ring in the structure suggests potential pharmacological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 6-bromoquinazolin-4(3H)-one and 3-(morpholin-4-yl)propylamine.

Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions.

Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as triethylamine or potassium carbonate are used to facilitate the reaction.

Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of production.

化学反応の分析

Formation of Quinazolin-4(3H)-one Core

Quinazolinones are typically synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example:

-

Anthranilamide + Aldehyde/Ketone :

Anthranilamide+Formamidep-TSA/DMACQuinazolin-4(3H)-one

Anthranilamide reacts with aldehydes (e.g., formamide) under acid catalysis (p-TSA) or basic conditions (Na₂S₂O₅) to form quinazolinones .

Example Reaction:

Bromination

Bromination at the 6-position is critical for this derivative. Common methods include:

-

Electrophilic Aromatic Substitution :

Quinazolinones can be brominated using bromine sources (e.g., Br₂) or brominated olefins (e.g., dibromodifluoroacetate) in the presence of bases like K₂CO₃ . -

Cross-Coupling Precursor :

Bromine at the 6-position may enable subsequent Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

| Reagent | Conditions | Outcome |

|---|---|---|

| Br₂ | AcOH/CH₃CN, reflux | 6-Bromoquinazolinone formation |

| BrCF₂COOEt | K₂CO₃, acetone, 60°C | Bromination at reactive sites |

Functionalization of the Quinazolinone Core

-

Alkylation :

The 3-position (substituted with a morpholin-4-ylpropyl chain) may undergo alkylation via nucleophilic substitution or coupling reactions. For example: -

Oxidation/Reduction :

Dihydroquinazolinones may oxidize to form stable quinazolinones under air .

Stability and Reactivity

-

Thermal Stability :

Quinazolinones are generally stable at elevated temperatures, but dihydroquinazolinones may degrade under harsh conditions . -

Cross-Coupling Reactivity :

The bromine at the 6-position is reactive toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling functionalization .

Biological and Medicinal Relevance

While the specific biological activity of this derivative is not detailed in the provided sources, quinazolinones are known for:

科学的研究の応用

Medicinal Chemistry

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one is primarily investigated for its potential as a pharmaceutical agent. Research indicates that it may serve as an inhibitor of specific enzymes and receptors involved in various diseases.

Key Mechanisms of Action

- Enzyme Inhibition : The compound has been studied for its ability to inhibit epidermal growth factor receptors (EGFR), which are often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumors .

- Cell Cycle Regulation : Studies show that this compound can induce cell cycle arrest at the S and G2/M phases, effectively halting the growth of cancer cells .

Anticancer Activity

The anticancer properties of this compound have been explored in various preclinical studies. It demonstrates promising results against multiple cancer types due to its mechanism of action targeting specific molecular pathways.

Case Studies

Neurological Applications

The morpholine moiety of the compound suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems and neuroprotection.

Potential Mechanisms

- Neurotransmitter Modulation : Preliminary studies indicate that the compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Synthesis and Derivatives

Research into the synthesis of this compound has led to the development of various derivatives that enhance its pharmacological profile. These derivatives are being tested for improved potency and selectivity against specific targets.

Synthetic Routes

The synthesis typically involves:

- Bromination of quinazoline derivatives.

- Alkylation with morpholine-containing reagents.

- Optimization for yield and purity.

作用機序

The mechanism of action of 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring may enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

6-Chloro-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

6-Fluoro-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Contains a fluorine atom instead of bromine.

6-Methyl-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one: Has a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one may confer unique properties, such as increased lipophilicity and enhanced biological activity compared to its analogs. The morpholine ring also contributes to its distinct pharmacological profile.

生物活性

6-Bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits various effects that are critical for therapeutic applications, including anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a bromine atom at the 6-position and a morpholine side chain at the 3-position of the quinazolinone core, which is essential for its biological activity.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted that compounds similar to this compound demonstrate potent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds often range from 10 µM to 12 µM, indicating effective dose-dependent cytotoxicity .

Table 1: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

The mechanism by which quinazolinones exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, many derivatives target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. For example, some derivatives have shown IC50 values as low as 0.096 µM against EGFR, highlighting their potency .

Antimicrobial Activity

In addition to anticancer properties, quinazolinones have demonstrated antimicrobial effects. Studies indicate that certain derivatives possess antibacterial and antifungal activities against a range of pathogens. This broad-spectrum activity can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit fungal growth through interference with metabolic pathways .

Other Biological Activities

Beyond anticancer and antimicrobial properties, quinazolinones exhibit various other biological activities:

- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals effectively.

- Analgesic Activity : Certain compounds within this class have been evaluated for pain-relieving properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antiviral Activity : Research has also indicated potential efficacy against viral infections, making them candidates for further development in antiviral therapies .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of quinazolinone derivatives:

- Study on EGFR Inhibition : A study synthesized several derivatives of quinazolinones and tested their inhibitory effects on EGFR. The most potent compound exhibited an IC50 value of 0.096 µM against MCF-7 cells, demonstrating significant potential for breast cancer treatment .

- Cytotoxicity Evaluation : Another study evaluated a series of quinazolinones against different cancer cell lines, confirming their effectiveness in inhibiting cell proliferation in a dose-dependent manner across multiple types of cancer .

特性

IUPAC Name |

6-bromo-3-(3-morpholin-4-ylpropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O2/c16-12-2-3-14-13(10-12)15(20)19(11-17-14)5-1-4-18-6-8-21-9-7-18/h2-3,10-11H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLONDBAEPIYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C=NC3=C(C2=O)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。